7-bromo-5-methyl-1H-1,2,3-benzotriazole
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Overview
Description
7-bromo-5-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is part of the benzotriazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-methyl-1H-1,2,3-benzotriazole typically involves the bromination of 5-methyl-1H-1,2,3-benzotriazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzotriazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or amines .
Scientific Research Applications
7-bromo-5-methyl-1H-1,2,3-benzotriazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-bromo-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes . This property is particularly useful in coordination chemistry and catalysis . Additionally, its potential biological activities are attributed to its ability to interact with cellular targets, although the exact pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-1,2,3-benzotriazole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
7-bromo-1H-1,2,3-benzotriazole: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
5-bromo-1H-1,2,3-benzotriazole: Another brominated benzotriazole with different substitution patterns.
Uniqueness
The combination of these substituents allows for selective reactions and the formation of specific products that are not easily accessible with other benzotriazole derivatives .
Properties
IUPAC Name |
4-bromo-6-methyl-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5(8)7-6(3-4)9-11-10-7/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVLOQMHCFPRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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